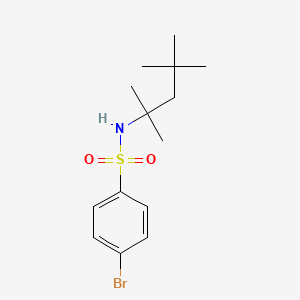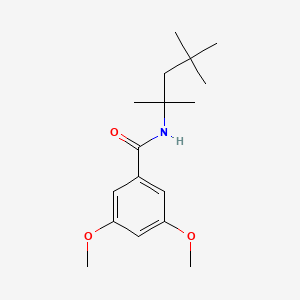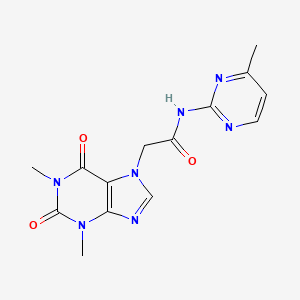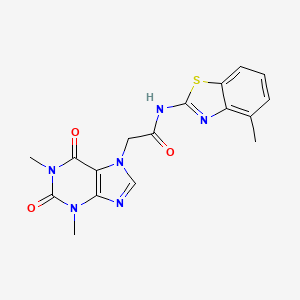![molecular formula C23H24N2O4S B3593040 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B3593040.png)
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-methoxyphenyl)acetamide
Overview
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzyl(methyl)sulfamoyl group attached to a phenyl ring, which is further connected to a 2-methoxyphenylacetamide moiety. Sulfonamides are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-methoxyphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of benzylamine using methylsulfonyl chloride in the presence of a base such as triethylamine. This step yields benzyl(methyl)sulfonamide.
Coupling with Phenylacetic Acid Derivative: The benzyl(methyl)sulfonamide is then coupled with 4-aminophenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide.
Methoxylation: The final step involves the methoxylation of the phenyl ring using a methoxy group donor such as sodium methoxide in methanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, halo, or sulfo derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s methoxyphenylacetamide moiety may also contribute to its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-methoxyphenyl)acetamide can be compared with other sulfonamide derivatives such as:
N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide: Lacks the methoxy group, which may affect its biological activity and binding properties.
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-hydroxyphenyl)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(2-chlorophenyl)acetamide: The presence of a chlorine atom can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-25(17-18-8-4-3-5-9-18)30(27,28)21-14-12-20(13-15-21)24-23(26)16-19-10-6-7-11-22(19)29-2/h3-15H,16-17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIDCEBASXZKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-CHLORO-6-FLUOROPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE](/img/structure/B3592968.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-chloro-4-nitrobenzamide](/img/structure/B3592981.png)
![2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3592984.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-chlorobenzamide](/img/structure/B3592988.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-chloro-2-nitrobenzamide](/img/structure/B3593012.png)




![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B3593056.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B3593063.png)

